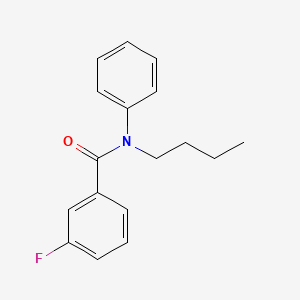

N-butyl-3-fluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

N-butyl-3-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-2-3-12-19(16-10-5-4-6-11-16)17(20)14-8-7-9-15(18)13-14/h4-11,13H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKASLGBEMNFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-fluoro-N-phenylbenzamide typically involves the reaction of 3-fluorobenzoyl chloride with N-butylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Fluorobenzoyl chloride+N-butylaniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-butyl-3-fluoro-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Fluorine substitution significantly impacts molecular properties. Below is a comparison of positional isomers and analogs with varying fluorinated groups:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | Reference |

|---|---|---|---|---|

| N-Butyl-3-fluoro-N-phenylbenzamide | 3-F, N-butyl, N-phenyl | ~287.34 (estimated) | Hypothesized enhanced lipophilicity | – |

| 3-Fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide | 3-F, thiophene-benzyl | 325.37 | Improved electronic properties; studied for material science applications | |

| N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide | 4-F, benzothiazole, chloro | 306.74 | Potential enzyme inhibition; structural rigidity | |

| 3-Chloro-N-(2-fluorophenyl)benzamide | 3-Cl, 2-F-phenyl | 264.69 | Anticancer activity (tubulin targeting) |

Key Observations :

- Thiophene vs. Phenyl : The replacement of phenyl with thiophene (as in ) introduces sulfur-based π-interactions, altering reactivity and biological target selectivity.

Influence of N-Substituents

The N-butyl and N-phenyl groups distinguish the target compound from other benzamides. Comparisons with alkyl/aryl-substituted analogs:

| Compound Name | N-Substituents | Key Features | Reference |

|---|---|---|---|

| This compound | Butyl, phenyl | High lipophilicity; potential CNS activity due to blood-brain barrier penetration | – |

| N-[4-(butan-2-yl)phenyl]-2-methylbenzamide | Butan-2-yl, methyl | Enhanced steric bulk; used in catalysis and polymer research | |

| N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Methoxyphenyl, tetrazole | Improved hydrogen bonding; antimicrobial activity |

Key Observations :

- Butyl Group Impact : The N-butyl chain likely increases metabolic stability and membrane permeability compared to shorter alkyl chains (e.g., methyl) .

- Phenyl vs. Heteroaryl : The N-phenyl group provides a planar aromatic surface for π-stacking, whereas heteroaryl substituents (e.g., tetrazole in ) introduce polar interactions.

Hypotheses for Target Compound :

- The 3-fluoro and N-phenyl groups may synergize for kinase or GPCR modulation, as seen in fluorinated drug candidates .

- The butyl chain could reduce solubility but improve bioavailability in lipid-rich environments.

Q & A

Q. What are the key steps and characterization methods for synthesizing N-butyl-3-fluoro-N-phenylbenzamide?

Synthesis typically involves:

- Amidation : Coupling 3-fluorobenzoic acid derivatives with N-butyl-N-phenylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

- Fluorination : Introducing fluorine via electrophilic substitution or late-stage fluorination reagents (e.g., Selectfluor®) under controlled pH and temperature .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures . Characterization :

- NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solubility : Dissolves readily in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolytic degradation of the amide bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling. For twinned crystals, apply HKLF5 format to refine twin laws .

- Validation : Check Rint (<5%) and residual electron density (<0.5 eÅ⁻³) .

Q. What computational strategies validate the electronic effects of fluorine substitution in this compound?

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze fluorine’s electron-withdrawing effects on the benzamide ring.

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; compare fluorine’s role in hydrogen-bonding vs. hydrophobic interactions .

Q. How do structural modifications impact bioactivity in this compound analogs?

- SAR Workflow :

Synthesize analogs with varied substituents (e.g., –NO₂, –CF₃) on the phenyl ring.

Test inhibition of target enzymes (e.g., COX-2) via fluorometric assays.

Correlate logP (HPLC-derived) with cellular permeability .

- Key Finding : 3-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation .

Methodological Notes

- Contradiction Resolution : Conflicting solubility data can arise from polymorphic forms. Validate via PXRD and DSC to identify crystalline vs. amorphous phases .

- Experimental Design : For catalytic optimization, explore ionic liquids (e.g., [BMIM][PF₆]) to enhance reaction yields and reduce side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.